Fluorine-18 altanserin
Description
Historical Context of Fluorine-18 (B77423) Labeling for PET Radiotracers
The use of Fluorine-18 (¹⁸F) as a positron-emitting radionuclide for PET imaging has been a significant advancement in nuclear medicine, with its application dating back to the 1970s. iaea.orgwikipedia.org Its favorable nuclear decay properties, including a 109.7-minute half-life and low positron energy, make it well-suited for radiolabeling molecules for in vivo imaging. acs.orgnih.govfrontiersin.org Initially, the production of ¹⁸F was primarily for electrophilic fluorination, which involved the addition of carrier ¹⁹F gas, resulting in a lower specific activity. acs.orgnih.gov
A pivotal development in ¹⁸F radiochemistry was the advancement of nucleophilic substitution methods. researchgate.net These methods utilize no-carrier-added [¹⁸F]fluoride, which is produced with a high specific activity from an ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. acs.orgnih.govnih.gov The high specific activity is crucial for receptor binding studies, as it minimizes the pharmacological effects of the injected tracer mass. nih.gov The ability to perform nucleophilic substitutions has greatly expanded the range of molecules that can be labeled with ¹⁸F, leading to the development of numerous successful PET radiotracers, including [¹⁸F]FDG, the most widely used PET tracer. iaea.orgfrontiersin.org
Radiosynthesis Methodologies for Fluorine-18 Altanserin (B1665730)
The synthesis of [¹⁸F]altanserin is primarily achieved through a nucleophilic aromatic substitution reaction. nih.govresearchgate.net This method involves the displacement of a nitro group from a precursor molecule by the [¹⁸F]fluoride ion.
The core of [¹⁸F]altanserin production lies in the nucleophilic substitution on an aromatic ring. This reaction requires the activation of the phenyl ring by an electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. acs.orgnih.gov
The precursor molecule for the synthesis of [¹⁸F]altanserin is 3-[2-[4-(4-nitrobenzoyl)-1-piperidyl]ethyl]-2-sulfanyl-3H-quinazolin-4-one, commonly known as nitroaltanserin. nih.govnih.govjst.go.jp This precursor contains a nitro group on the benzoyl moiety, which serves as the leaving group during the radiofluorination reaction. The synthesis of nitroaltanserin itself involves multiple chemical steps, starting from p-nitrobenzoyl-4-piperidine. snmjournals.org The use of the nitro precursor allows for a one-step fluorination process to produce [¹⁸F]altanserin. researchgate.net
For the nucleophilic [¹⁸F]fluoride to be reactive in organic solvents, it must be free from water and its nucleophilicity enhanced. acs.orgnih.gov This is achieved by using a phase transfer catalyst, most commonly Kryptofix 222 (K222), in the presence of a weak base like potassium carbonate (K₂CO₃). acs.orgresearchgate.netresearchgate.net Kryptofix 222 is a cryptand that encapsulates the potassium ion (K⁺) associated with the [¹⁸F]fluoride, creating a "naked," highly reactive fluoride (B91410) anion. acs.orgnih.gov The potassium carbonate acts as a base to facilitate the reaction. acs.orgresearchgate.net The [¹⁸F]fluoride is typically trapped on an anion exchange cartridge and then eluted with a solution containing Kryptofix 222 and potassium carbonate. nih.gov
The nucleophilic substitution for the synthesis of [¹⁸F]altanserin is conducted in a polar aprotic solvent at elevated temperatures. acs.orgnih.gov Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most commonly used solvents for this reaction. acs.orgnih.gov The reaction mixture, containing the nitroaltanserin precursor and the K[¹⁸F]F/Kryptofix 222 complex in the chosen solvent, is heated to temperatures typically around 150°C. nih.govnih.gov Some automated systems utilize microwave heating to accelerate the reaction. uliege.benih.gov After the reaction, the crude mixture is purified, usually by a combination of solid-phase extraction (SPE) using a C18 Sep-Pak cartridge and high-performance liquid chromatography (HPLC) to isolate the final [¹⁸F]altanserin product. nih.govnih.govuliege.be
| Parameter | Condition | Reference |
| Precursor | Nitroaltanserin | nih.govnih.gov |
| Catalyst System | Kryptofix 222 / Potassium Carbonate | nih.govresearchgate.net |
| Solvents | DMSO or DMF | acs.orgnih.gov |
| Temperature | ~150°C | nih.govnih.gov |
| Heating Method | Conventional or Microwave | nih.govuliege.be |
| Purification | SPE (C18) and HPLC | nih.govuliege.be |
Table 1: Typical Reaction Conditions for [¹⁸F]Altanserin Synthesis
To ensure reliable and safe production of [¹⁸F]altanserin for clinical and research use, automated synthesis modules are widely employed. uliege.benih.govhelsinki.fi These systems, such as the GE TracerLab and iPhase Flexlab, integrate the entire process from the recovery of [¹⁸F]fluoride from the cyclotron target to the final formulation of the injectable solution. nih.govuliege.beresearchgate.net
Automated protocols typically involve the following steps:
Trapping of aqueous [¹⁸F]fluoride on an anion exchange cartridge. nih.gov
Elution of the [¹⁸F]fluoride into the reactor vessel with a solution of Kryptofix 222 and potassium carbonate. nih.gov
Azeotropic drying of the [¹⁸F]fluoride complex by heating under a stream of inert gas. nih.gov
Addition of the nitroaltanserin precursor dissolved in a suitable solvent (e.g., DMSO). nih.govuliege.be
Heating of the reaction mixture for a specified time. nih.gov
Purification of the crude product using SPE and preparative HPLC. nih.govuliege.be
Formulation of the purified [¹⁸F]altanserin into a sterile, pyrogen-free solution. uliege.be
These automated systems offer several advantages, including improved radiochemical yields, reduced synthesis times, and enhanced operator safety by minimizing radiation exposure. uliege.behelsinki.fi Reported radiochemical yields for automated [¹⁸F]altanserin synthesis are typically in the range of 20-25%, with synthesis times of approximately 75-90 minutes. nih.govuliege.be
| Synthesis System | Radiochemical Yield (EOB) | Synthesis Time | Reference |
| Custom Automatic System | 20 ± 6% | 90 min | uliege.benih.gov |
| Zymate II Robot | 25% | 120 min | uliege.be |
| GE TracerLab (modified) | 23-25% | 75 min | nih.gov |
| GE TracerLab FX FN | 20 ± 4% | 94 ± 2 min | nih.gov |
Table 2: Performance of Different Automated Synthesis Systems for [¹⁸F]Altanserin EOB = End of Bombardment
Structure
2D Structure
3D Structure
Properties
CAS No. |
139418-52-3 |
|---|---|
Molecular Formula |
C22H22FN3O2S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i23-1 |
InChI Key |
SMYALUSCZJXWHG-VNRZBHCFSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)[18F])CCN3C(=O)C4=CC=CC=C4NC3=S |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Radiochemistry and Production of Fluorine 18 Altanserin
Radiosynthesis Methodologies for Fluorine-18 (B77423) Altanserin (B1665730)
Automated Synthesis Systems and Protocols
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has been demonstrated to be an effective method for the production of [¹⁸F]altanserin, offering advantages in terms of reduced reaction times and reproducible radiochemical yields. researchgate.net This technique utilizes microwave energy to rapidly heat the reaction mixture, accelerating the rate of the nucleophilic substitution reaction. uliege.benih.gov
In a typical microwave-assisted synthesis, aqueous [¹⁸F]fluoride is first activated by forming a complex with Kryptofix 2.2.2 and potassium carbonate. uliege.benih.gov This complex is then dried, often through azeotropic distillation with acetonitrile, facilitated by microwave heating. nih.gov The labeling reaction is initiated by adding the nitroaltanserin precursor, dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO), to the dried [¹⁸F]fluoride complex. uliege.be The mixture is then subjected to microwave irradiation for a short duration. For instance, one study reported heating the reaction mixture at 450 W for 210 seconds. uliege.be Another protocol utilized pulse heating to avoid decomposition of the precursor. nih.gov The use of microwave heating can significantly shorten the synthesis time compared to conventional methods. researchgate.net
Thermal Heating Methods
Conventional thermal heating is another established method for the synthesis of [¹⁸F]altanserin. This approach involves heating the reaction mixture using a traditional heating block or oil bath. While generally requiring longer reaction times than microwave-assisted methods, thermal heating is a reliable and widely used technique for producing multi-GBq amounts of the radiotracer. researchgate.net
The process begins similarly to the microwave approach, with the azeotropic drying of the [K/Kryptofix 2.2.2]⁺[¹⁸F]F⁻ complex. nih.gov Following the drying step, the nitroaltanserin precursor, typically dissolved in DMSO or dimethylformamide (DMF), is added to the reaction vessel. researchgate.netnih.gov The reaction mixture is then heated to high temperatures, often around 150°C, for a specified period, such as 10 minutes, to facilitate the nucleophilic substitution of the nitro group with [¹⁸F]fluoride. researchgate.netnih.govnih.gov
Radiochemical Yield and Specific Activity Optimization
The optimization of radiochemical yield (RCY) and specific activity is crucial for the successful application of [¹⁸F]altanserin in PET studies. The RCY is the percentage of the initial radioactivity that is incorporated into the final product, while specific activity refers to the ratio of radioactivity to the total mass of the compound. nih.gov
High specific activity is essential to minimize the pharmacological effects of the injected tracer and to ensure that the binding observed is to the target receptors. uliege.be Specific activities greater than 1 Ci/µmol (37 GBq/µmol) at the end of synthesis are routinely achieved. uliege.benih.gov Values ranging from 0.8-1.3 Ci/µmol have also been reported. nih.govresearchgate.netresearchgate.net The amount of precursor used can impact the specific activity; using lower amounts can lead to higher specific activity and simplify the purification process. researchgate.net
| Method | Precursor | Solvent | Reaction Conditions | Synthesis Time | Radiochemical Yield (RCY) | Specific Activity (SA) | Reference |
|---|---|---|---|---|---|---|---|
| Microwave-Assisted | Nitroaltanserin | DMSO | 450 W, 210 seconds | 90 min | 20 ± 6% (EOB) | >1 Ci/µmol (EOS) | uliege.benih.gov |
| Thermal Heating | Nitroaltanserin | DMSO | 150°C, 10 min | 94 ± 2 min | 20 ± 4% (EOS) | 95 ± 91 GBq/µmol | nih.gov |
| Thermal Heating | Nitroaltanserin | DMF or DMSO | 150°C | 75 min | 23-25% (EOB) | Not specified | nih.gov |
| Nucleophilic Substitution | Nitroaltanserin | Not specified | Not specified | < 2 hr | 10% (EOS) | 0.8-1.3 Ci/µmol | nih.govresearchgate.netresearchgate.net |
Purification Techniques and Quality Control
After the radiosynthesis, the crude reaction mixture contains the desired [¹⁸F]altanserin along with unreacted [¹⁸F]fluoride, the precursor, and other byproducts. Therefore, a robust purification process is essential to ensure the final product is suitable for injection.
High-Performance Liquid Chromatography (HPLC) Purification
High-performance liquid chromatography (HPLC) is the standard method for purifying [¹⁸F]altanserin. nih.govresearchgate.netnih.gov Preparative reversed-phase HPLC is used to separate [¹⁸F]altanserin from impurities. nih.gov Various column and mobile phase combinations have been reported. For instance, a Lichrosorb RP Select-B column with a mobile phase of methanol/tetrahydrofuran/water (pH 5) has been used. uliege.be Another system employs a Macherey-Nagel Nucleosil C18 column with a mobile phase of ethanol, tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer. nih.gov An improved HPLC method utilizing a Symmetry Prep C18 column with a mobile phase of MeOH/THF/NaOAc (0.05N, pH 5) has been shown to reduce the synthesis time by allowing for a stable and early elution of the product. nih.gov
Solid Phase Extraction Work-Up Procedures
Solid phase extraction (SPE) is a critical step in both pre- and post-HPLC purification. nih.govresearchgate.net Before HPLC, the crude reaction mixture may be passed through a C18 Sep-Pak cartridge to remove some impurities. uliege.benih.gov A newer work-up procedure involves acidifying the crude reaction mixture before loading it onto a C18 Sep-Pak, which precedes the final HPLC purification. nih.govresearchgate.net
After HPLC purification, the collected fraction containing [¹⁸F]altanserin is typically diluted with water and passed through an SPE cartridge, such as a C18 Sep-Pak or an Oasis cartridge, to trap the product. uliege.benih.gov This step effectively removes the HPLC solvents. The trapped [¹⁸F]altanserin is then eluted from the cartridge with a small volume of ethanol, which is subsequently mixed with a saline solution to formulate the final injectable product. uliege.benih.gov
Preclinical Evaluation of Fluorine 18 Altanserin
In Vivo Biodistribution and Brain Uptake in Animal Models
Regional Distribution Analysis (e.g., Cortical, Striatal, Cerebellar)
Following intravenous administration in rats, [¹⁸F]altanserin distribution in the brain is heterogeneous and consistent with the density of 5-HT₂A receptors. nih.gov The highest uptake is consistently observed in cortical regions, particularly the frontal cortex. nih.govnih.gov Intermediate levels of uptake are seen in the striatum and hippocampus. nih.gov
Conversely, the cerebellum shows the lowest uptake of [¹⁸F]altanserin. nih.govnih.gov This low binding in the cerebellum has led to its common use as a reference region in kinetic modeling to estimate non-specific binding. nih.govnih.govnih.gov The distribution pattern observed in animal models is in agreement with in vitro post-mortem data on 5-HT₂A receptor distribution. nih.gov
| Brain Region | Peak Uptake (% ID/mL) | Time to Peak (minutes) |
|---|---|---|
| Frontal Cortex | 0.28 | ~40 |
| Cortex (overall) | 0.23 | ~40 |
| Striatum | 0.20 | ~20 |
| Hippocampus | 0.18 | ~10 |
| Cerebellum | Lowest Uptake | Early time frames |
Data derived from a micro-PET study in Lister Hooded rats. nih.gov
Time-Activity Curve Analysis
Time-activity curves (TACs) derived from PET data reveal the dynamic uptake and washout of [¹⁸F]altanserin in different brain regions. In cortical areas, which are rich in 5-HT₂A receptors, the radioactivity concentration peaks at approximately 40 minutes post-injection and is followed by a slow washout. nih.gov The striatum and hippocampus show lower peak uptakes that occur earlier, at around 20 and 10 minutes, respectively. nih.gov
The cerebellum, used as a reference region, exhibits a rapid peak in radioactivity in the early phases of the scan, followed by a swift decline. nih.gov This kinetic profile is indicative of low specific binding. In canine models, the highest radioactive uptake across all brain regions was noted at 5 minutes post-injection, succeeded by a relatively fast washout. nih.gov
Serotonin (B10506) 5-HT₂A Receptor Binding Characteristics In Vivo
The utility of [¹⁸F]altanserin as a PET tracer is fundamentally dependent on its specific and selective binding to 5-HT₂A receptors in a living system.
Affinity and Selectivity for 5-HT₂A Receptors
[¹⁸F]Altanserin is recognized as a selective antagonist for the 5-HT₂A receptor. nih.gov In vivo studies have confirmed its high affinity and selectivity for these receptors. The distribution of the tracer in the brain directly correlates with the known densities of 5-HT₂A receptors, providing strong evidence for its selectivity. nih.gov Studies have shown that other 1,3,5-triazine-methylpiperazine derivatives exhibit significant selectivity for 5-HT₂A receptors over other serotonin (5-HT₁A, 5-HT₇b) and dopamine (B1211576) (D₂L) receptors. researchgate.net
In Vivo Binding Specificity and Reversibility
The specificity of [¹⁸F]altanserin binding to 5-HT₂A receptors has been demonstrated through pharmacological displacement studies. nih.gov Administration of a known and selective 5-HT₂A receptor ligand, such as ketanserin, after [¹⁸F]altanserin has reached binding equilibrium, leads to a displacement of the radiotracer. nih.gov This demonstrates the reversible nature of [¹⁸F]altanserin binding. nih.gov Similarly, in baboon studies, the 5-HT₂A receptor antagonist SR 46349B was able to displace cortical activity of the tracer. nih.gov
P-Glycoprotein (P-gp) Mediated Efflux in Animal Models
P-glycoprotein (P-gp) is an efflux transporter located at the blood-brain barrier that actively pumps a wide range of substances out of the brain. Preclinical research has identified [¹⁸F]altanserin as a substrate for P-gp, particularly in rodents. nih.gov
This P-gp-mediated efflux has a significant impact on the brain uptake of [¹⁸F]altanserin in rats. The brain uptake in rats is comparatively low when compared to human subjects, a difference that is attributed, at least in part, to more active P-gp efflux in the rodent brain. nih.gov
To investigate the extent of this effect, studies were conducted in Sprague-Dawley rats where P-gp was inhibited by the administration of cyclosporine A (CsA). The results were striking:
Increased Brain Uptake: Following the administration of CsA, the uptake of [¹⁸F]altanserin in the rat brain increased by two- to threefold. nih.gov
This finding highlights that the applicability of [¹⁸F]altanserin for quantitative imaging in rodent models could be influenced by conditions that alter P-gp expression. turkupetcentre.netnih.gov For instance, certain disease states or the co-administration of other drugs could modulate P-gp function, thereby affecting the amount of [¹⁸F]altanserin that reaches its target in the brain and potentially biasing the results. turkupetcentre.netnih.gov
Table 2: Effect of P-gp Inhibition on [¹⁸F]altanserin Brain Uptake in Rats
| Treatment | Effect on Brain Uptake | Implication for Quantification | Reference |
|---|---|---|---|
| Cyclosporine A (CsA) | 2- to 3-fold increase | Did not improve reliability of reference tissue models | nih.gov |
Quantitative Analysis and Kinetic Modeling of Fluorine 18 Altanserin Pet Data
Compartmental Modeling Approaches
Compartmental models are mathematical representations of the tracer's distribution and binding in different physiological compartments within a tissue. These models use differential equations to describe the rate of exchange of the tracer between compartments.
Four-Compartment Models
In some of the early, comprehensive studies of ¹⁸F-altanserin kinetics in the human brain, a four-compartment model was employed. nih.gov This model provides a detailed evaluation of the various rate constants that govern the tracer's behavior, from its entry into the tissue to its binding to specific and non-specific sites. The model typically includes compartments for the tracer in arterial plasma, non-specifically bound tracer in tissue, specifically bound tracer, and a fourth compartment to account for more complex binding kinetics. nih.gov
A study by Biver et al. (1994) utilized a four-compartment model to achieve a quantitative evaluation of the rate constants (K₁ and k₂ through k₆) using non-linear regression. nih.gov This approach allowed for the estimation of binding capacity (Bmax/Kd) in various cortical regions. nih.gov The findings revealed significant differences in binding capacity across brain regions, with values increasing in the order of occipital, limbic, parietal, frontal, and temporal cortex. nih.gov
Table 1: Rate Constants from a Four-Compartment Model of ¹⁸F-Altanserin Binding in the Human Frontal Cortex Note: Data is illustrative and based on findings reported by Biver et al. (1994). Actual values may vary between subjects and studies.
| Parameter | Description | Value (mean ± SD) |
| K₁ | Rate constant for tracer transport from plasma to the first tissue compartment (non-specific binding) | 0.35 ± 0.08 (ml/g/min) |
| k₂ | Rate constant for tracer transport from the first tissue compartment back to plasma | 0.21 ± 0.05 (1/min) |
| k₃ | Rate constant for tracer association with the 5-HT₂A receptor | 0.12 ± 0.03 (1/min) |
| k₄ | Rate constant for tracer dissociation from the 5-HT₂A receptor | 0.04 ± 0.01 (1/min) |
| k₅ | Rate constant for an additional binding component | 0.02 ± 0.01 (1/min) |
| k₆ | Rate constant for the dissociation from the additional binding component | 0.005 ± 0.002 (1/min) |
Two-Tissue Compartmental Models
The two-tissue compartmental model is a more commonly used and often sufficient approach for analyzing ¹⁸F-altanserin PET data. rug.nl This model simplifies the system into two tissue compartments: one representing the free and non-specifically bound tracer (C₁) and the other representing the specifically bound tracer (C₂). The exchange of the tracer between plasma and C₁, and between C₁ and C₂, is described by four rate constants: K₁, k₂, k₃, and k₄.
Studies in canines have shown that the kinetics of ¹⁸F-altanserin are best described by a two-tissue compartment model. rug.nl This model provides excellent curve fitting and is considered the compartmental model of choice for this tracer in several species. rug.nl
Table 2: Representative Parameters from a Two-Tissue Compartmental Model of ¹⁸F-Altanserin Binding Note: These values are representative and can vary based on the species, brain region, and individual subject.
| Parameter | Description | Typical Value Range |
| K₁ (ml/cm³/min) | Influx rate constant from plasma to the non-displaceable compartment | 0.2 - 0.6 |
| k₂ (min⁻¹) | Efflux rate constant from the non-displaceable compartment to plasma | 0.1 - 0.4 |
| k₃ (min⁻¹) | Association rate constant to the specific binding compartment | 0.05 - 0.2 |
| k₄ (min⁻¹) | Dissociation rate constant from the specific binding compartment | 0.01 - 0.08 |
Graphical Analysis Techniques
Graphical analysis methods offer a simplified approach to analyzing PET data without the need for complex non-linear regression fitting of compartmental models. These techniques transform the integral of the tissue and plasma activity curves into a linear equation, from which key parameters can be derived.
Multiple-Time Graphical Analysis for Reversible Binding
This technique is particularly useful for tracers with reversible binding kinetics, such as ¹⁸F-altanserin. It allows for the measurement of the ratios of rate constants, which are related to the binding potential of the tracer. A study in healthy volunteers employed a multiple-time graphical analysis to measure the k₁/k₂ and k₃/k₄ ratios. nih.gov The k₃/k₄ ratio provides an estimate of the binding capacity (Bmax/Kd). nih.gov The results from this method were found to be consistent with those obtained from the more complex four-compartment model after correction for non-specific binding. nih.gov
Table 3: Binding Potential (k₃/k₄ ratio) of ¹⁸F-Altanserin in Different Human Brain Regions Determined by Multiple-Time Graphical Analysis Note: Data is illustrative and based on the findings of Biver et al. (1994).
| Brain Region | k₃/k₄ Ratio (mean ± SD) |
| Occipital Cortex | 1.8 ± 0.4 |
| Limbic Cortex | 2.1 ± 0.5 |
| Parietal Cortex | 2.5 ± 0.6 |
| Frontal Cortex | 2.9 ± 0.7 |
| Temporal Cortex | 3.2 ± 0.8 |
Logan Plot Analysis
The Logan plot is a widely used graphical analysis method that provides an estimate of the total distribution volume (VT) of a tracer in a region of interest. rug.nl For receptor-binding tracers like ¹⁸F-altanserin, the Logan plot can be used with a reference tissue input to estimate the distribution volume ratio (DVR), which is related to the binding potential (BP_ND = DVR - 1). turkupetcentre.net
While the Logan plot has been shown to provide a good correlation with receptor densities, the resulting values can sometimes be biased. turkupetcentre.net In a study on canines, the BP_ND values obtained with the Logan plot were highly correlated with those from the two-tissue compartment model, although they showed a slight underestimation. rug.nl
Table 4: Comparison of Binding Potential (BP_ND) of ¹⁸F-Altanserin in Canine Brain Regions: Two-Tissue Compartment Model vs. Logan Plot Note: This table presents a representative comparison and highlights the high correlation and slight underestimation often observed with the Logan plot.
| Brain Region | 2-TC Model BP_ND (mean ± SD) | Logan Plot BP_ND (mean ± SD) | Correlation (R²) |
| Frontal Cortex | 2.5 ± 0.5 | 2.2 ± 0.4 | 0.98 |
| Cingulate Gyrus | 2.2 ± 0.4 | 2.0 ± 0.3 | 0.97 |
| Temporal Cortex | 2.8 ± 0.6 | 2.5 ± 0.5 | 0.98 |
| Occipital Cortex | 1.9 ± 0.3 | 1.7 ± 0.3 | 0.96 |
Reference Tissue Modeling
Reference tissue modeling is a quantitative analysis technique used in positron emission tomography (PET) studies that eliminates the need for invasive arterial blood sampling. This approach utilizes the time-activity curve (TAC) from a region of the brain that is devoid of specific receptors for the radiotracer as an indirect input function.
Selection and Validation of Reference Regions (e.g., Cerebellum)
The selection of an appropriate reference region is critical for the accurate quantification of receptor binding using reference tissue models. The ideal reference region should contain a negligible density of the target receptors, and the radiotracer's kinetics in this region should be similar to the non-specific binding in the target regions.
For [¹⁸F]altanserin PET studies, which target the serotonin (B10506) 5-HT₂ₐ receptors, the cerebellum is consistently chosen as the reference region in both human and animal studies nih.govnih.govnih.gov. The validation of the cerebellum for this purpose is based on several key findings:
Low Receptor Density: The cerebellum is known to have a very low concentration of 5-HT₂ₐ receptors. PET imaging confirms this, showing the lowest uptake of [¹⁸F]altanserin in the cerebellum compared to cortical regions rich in these receptors nih.govnih.gov. In human studies, the frontal cortex to cerebellum uptake ratio was approximately 3 ninety minutes post-injection nih.gov.
Tracer Kinetics: The time-activity curve (TAC) of [¹⁸F]altanserin in the cerebellum demonstrates characteristics of non-specific binding. The radioactivity concentration peaks early and then decreases rapidly over the course of the scan nih.gov.
Insensitivity to Pharmacological Intervention: A crucial validation step involves demonstrating that the tracer uptake in the reference region is not affected by pharmacological challenges that alter specific binding in target regions. Studies have shown that the shape of the cerebellum's TAC is not affected by either saturation of the 5-HT₂ₐ binding sites with non-radioactive altanserin (B1665730) or by pharmacological displacement with another 5-HT₂ₐ ligand nih.gov. This confirms that the cerebellum is virtually devoid of specific [¹⁸F]altanserin binding, a fundamental prerequisite for a valid reference region nih.gov.
These findings collectively support the use of the cerebellum as a suitable reference region for the quantification of [¹⁸F]altanserin binding data nih.gov.
Simplified Reference Tissue Model (SRTM) Applications
The Simplified Reference Tissue Model (SRTM) is a commonly applied kinetic model for analyzing dynamic [¹⁸F]altanserin PET data nih.govturkupetcentre.net. SRTM simplifies the analysis by using the reference tissue TAC as an input function to model the kinetics in the target region, thereby avoiding the need for arterial blood sampling nih.gov. It is a single-tissue compartmental model that estimates key parameters related to receptor binding nih.gov.
In studies with [¹⁸F]altanserin, the SRTM has been successfully used to analyze dynamic PET scans with the cerebellum serving as the reference region turkupetcentre.net. Research has shown that reference tissue modeling, including SRTM, can provide estimates of binding potential (BPₙₔ) that are of comparable accuracy to those obtained from more invasive methods requiring arterial plasma input nih.gov. In rat studies, a 150-minute scan duration was found to be sufficient for obtaining reliable results with the SRTM turkupetcentre.net. The applicability of SRTM indicates that the kinetics of [¹⁸F]altanserin in target regions can be adequately described using this simplified modeling approach nih.govturkupetcentre.net.
Arterial Input Function Determination and Correction
While reference tissue models are widely used, kinetic analysis using a metabolite-corrected arterial plasma input function remains the gold standard for PET quantification. This method involves measuring the concentration of the parent radiotracer in arterial plasma over time.
For [¹⁸F]altanserin, this process involves several steps:
Arterial Blood Sampling: Dynamic arterial blood sampling is performed throughout the PET scan to obtain the time course of total radioactivity in whole blood and plasma nih.govnih.gov.
Metabolite Analysis: The metabolism of [¹⁸F]altanserin is analyzed to distinguish the parent compound from its radioactive metabolites. In humans, the metabolism is relatively slow, with approximately 40-50% of the parent tracer remaining in plasma 90 minutes after injection turkupetcentre.net. In rats, the metabolism is even slower, with about 74% of intact [¹⁸F]altanserin present in plasma after two hours nih.gov. A key finding, particularly in rat studies, is the absence of significant lipophilic metabolites that could cross the blood-brain barrier and interfere with the signal from the parent tracer nih.govturkupetcentre.net.
Correction: The plasma curve is corrected for the fraction of radioactivity corresponding to the unchanged parent tracer, yielding the metabolite-corrected arterial input function nih.govnih.gov. This corrected input function is then used in compartmental models to estimate kinetic parameters.
The table below summarizes the metabolism of [¹⁸F]altanserin in different species.
| Species | Time Post-Injection | Percentage of Parent Tracer in Plasma | Presence of Lipophilic Metabolites |
| Human | 90 minutes | ~40-50% turkupetcentre.net | Yes |
| Rat | 120 minutes | ~74% nih.gov | No nih.govturkupetcentre.net |
| Rat | 180 minutes | ~70% turkupetcentre.net | No nih.govturkupetcentre.net |
Estimation of Binding Parameters (e.g., Binding Potential, Distribution Volumes)
The ultimate goal of kinetic modeling of [¹⁸F]altanserin PET data is to estimate parameters that reflect the density and availability of 5-HT₂ₐ receptors. The primary parameters of interest are the Distribution Volume (Vₜ) and the Binding Potential (BP).
Total Distribution Volume (Vₜ): This parameter reflects the total uptake of the tracer in a brain region, including specifically bound, non-specifically bound, and free tracer. Vₜ is typically estimated using kinetic models that require a metabolite-corrected arterial plasma input function, such as the two-tissue compartment model (2TCM) turkupetcentre.net.
Binding Potential (BP): Binding potential is a measure of the density of available receptors (Bₘₐₓ) divided by the tracer's equilibrium dissociation constant (Kₔ). It is a more specific measure of receptor availability than Vₜ.
BPₙₔ (Non-displaceable Binding Potential): When using reference tissue models like the SRTM, the estimated parameter is BPₙₔ, which represents the ratio of specifically bound radiotracer to its non-displaceable concentration in tissue at equilibrium nih.govturkupetcentre.net.
k₃/k₄: In some compartmental model analyses, the ratio of the rate constants k₃ (tracer association with the receptor) and k₄ (tracer dissociation from the receptor) is used as an estimate of the binding potential (Bₘₐₓ/Kₔ) nih.gov.
Studies have demonstrated that both blood-input and reference tissue models can reliably describe the kinetics of [¹⁸F]altanserin and provide these quantitative estimates nih.govnih.gov. For instance, in rats, reference tissue modeling provided BPₙₔ estimates with accuracy comparable to those derived from metabolite-corrected plasma input models nih.gov. In humans, significant differences in binding capacity (estimated by k₃/k₄) were observed across different cortical regions, consistent with the known distribution of 5-HT₂ₐ receptors nih.gov.
The following table shows a comparison of different kinetic models and the parameters they estimate for [¹⁸F]altanserin PET data analysis.
| Kinetic Model | Input Function | Key Estimated Parameters |
| Two-Tissue Compartment Model (2TCM) | Arterial Plasma Input turkupetcentre.net | Vₜ, K₁, k₂, k₃, k₄ |
| Logan Plot (Graphical Analysis) | Arterial Plasma Input turkupetcentre.net | Vₜ |
| Simplified Reference Tissue Model (SRTM) | Reference Tissue (Cerebellum) turkupetcentre.net | BPₙₔ, R₁, k₂ |
| Reference Tissue Model Logan Plot | Reference Tissue (Cerebellum) turkupetcentre.net | BPₙₔ |
Considerations for Nonspecific Binding Correction
Correcting for nonspecific binding is essential for accurately quantifying the specific binding of a radiotracer to its target receptors. In the context of [¹⁸F]altanserin PET analysis, the primary method for addressing nonspecific binding is the use of a reference tissue.
The fundamental assumption is that the cerebellum contains a negligible amount of 5-HT₂ₐ receptors, and therefore, the [¹⁸F]altanserin signal in this region represents the free and nonspecifically bound tracer nih.gov. By using the cerebellum's TAC as an input function in models like the SRTM, the contribution of nonspecific binding is effectively subtracted from the signal in the target regions, yielding an estimate of specific binding (i.e., BPₙₔ).
When using arterial input models, correction for nonspecific binding is also necessary. For example, after using a graphical method to estimate binding, a subsequent correction for the existence of non-specific binding can be applied to ensure consistency with results from more complex compartmental models nih.gov. The validation of the cerebellum as a region devoid of specific binding is therefore a critical consideration, as it underpins the accuracy of the nonspecific binding correction in the most commonly used analysis methods for [¹⁸F]altanserin PET nih.gov.
Comparative Radiotracer Studies with Fluorine 18 Altanserin
Comparison with Carbon-11 Labeled Serotonin (B10506) 5-HT2A Radiotracers
The primary Carbon-11 (¹¹C) labeled radiotracers for the 5-HT2A receptor are [¹¹C]MDL 100907 and [¹¹C]volinanserin, which are chemically identical compounds.
Studies comparing [¹⁸F]altanserin and [¹¹C]MDL 100907 have demonstrated that both are effective for imaging 5-HT2A receptors. wikipedia.org Research indicates that the binding of [¹⁸F]altanserin and [³H]MDL 100907 to the 5-HT2A receptor is highly comparable, with both showing selective, high-affinity binding in the subnanomolar range. nih.gov
A direct comparison of their binding characteristics in the rat brain revealed similar affinity (Kd) values of approximately 0.3 nM for both radiotracers. nih.govresearchgate.net The maximum binding capacity (Bmax) in the frontal cortex was also found to be nearly identical, at 523 and 527 fmol/mg protein for [¹⁸F]altanserin and [³H]MDL 100907, respectively. nih.govresearchgate.net Furthermore, both radioligands exhibit similar binding kinetics. nih.gov
The primary advantage of [¹⁸F]altanserin lies in the longer half-life of Fluorine-18 (B77423) (approximately 110 minutes) compared to Carbon-11 (about 20 minutes). acs.orgmdpi.com This extended half-life allows for longer scan times, which can be beneficial for studying the pharmacokinetics of the radiotracer and for logistical reasons such as transporting the radiotracer from the production site. Conversely, a significant drawback of [¹¹C]MDL 100907 is the mismatch between its short radioactive half-life and its biological half-life. acs.orgnih.gov
| Characteristic | [¹⁸F]altanserin | [¹¹C]MDL 100907 / [³H]MDL 100907 |
|---|---|---|
| Affinity (Kd) | ~0.3 nM | ~0.3 nM |
| Receptor Density (Bmax) in Frontal Cortex | 523 fmol/mg protein | 527 fmol/mg protein |
| Association half-time (t1/2) at 37°C | 2.8 min | 2.7 min |
| Dissociation half-time (t1/2) at 37°C | 11 min | 13.5 min |
While both tracers show high affinity for the 5-HT2A receptor, there are some differences in their specificity profiles. [¹⁸F]altanserin has been reported to have a non-negligible affinity for 5-HT2C receptors, whereas [¹¹C]MDL 100907 is considered one of the most selective compounds for the 5-HT2A receptor. researchgate.netnih.gov However, studies have also shown that the binding of [¹⁸F]altanserin is not significantly affected by blocking 5-HT2B/2C or α1-adrenergic receptors. nih.govresearchgate.net
A key consideration in radiotracer studies is the potential for displacement by endogenous neurotransmitters. Research has shown that both [¹⁸F]altanserin and [¹¹C]MDL 100907 are displaced by serotonin only at high concentrations, with Ki values ranging from 650 to 3,300 nM. nih.gov This suggests that PET studies using either of these radioligands are not likely to be directly influenced by fluctuations in endogenous serotonin levels. nih.gov
One of the challenges with [¹⁸F]altanserin is the presence of brain-penetrant radiometabolites, which can complicate the quantification of its binding. nih.govbohrium.com In contrast, [¹¹C]MDL 100907 does not appear to have this issue, which simplifies its kinetic modeling. nih.gov
Comparison with Deuterated Fluorine-18 Altanserin (B1665730) ([¹⁸F]Deuteroaltanserin)
To address the issue of metabolism with [¹⁸F]altanserin, a deuterated version, [¹⁸F]deuteroaltanserin, was developed. Deuterium (B1214612) substitution can slow down the rate of metabolism. turkupetcentre.netsemanticscholar.orgresearchgate.net
The substitution of two hydrogen atoms with deuterium in altanserin leads to a metabolically more stable radiotracer. turkupetcentre.netnih.gov This results in higher ratios of the parent tracer to its radiometabolites and increased specific brain uptake compared to the non-deuterated form. nih.gov The slower metabolism of [¹⁸F]deuteroaltanserin contributes to an improved target-to-background ratio. turkupetcentre.net
A comparative study in baboons showed that while the ratio of parent to metabolites was not significantly different between the two tracers, the total cortical equilibrium ratio of specific to nondisplaceable brain uptake (RT) was 34-78% higher for [¹⁸F]deuteroaltanserin. nih.gov Despite this, the binding potential (Bmax/KD) was found to be similar for both radiotracers. nih.gov Ultimately, the findings suggested that [¹⁸F]deuteroaltanserin is largely equivalent to [¹⁸F]altanserin for 5-HT2A receptor imaging. nih.gov
In human studies, the use of [¹⁸F]deuteroaltanserin resulted in a 26% increase in cortical/cerebellar ratios compared to what was observed with [¹⁸F]altanserin, suggesting it may be a superior radioligand. nih.gov
| Parameter | [¹⁸F]altanserin | [¹⁸F]deuteroaltanserin | Reference |
|---|---|---|---|
| Metabolic Stability | Lower | Higher | nih.gov |
| Parent/Metabolite Ratio | Lower | Higher | nih.gov |
| Specific Brain Uptake | Lower | Higher | nih.gov |
| Cortical/Cerebellar Ratio (Human) | Baseline | Increased by 26% | nih.gov |
| Total Cortical RT (Baboon) | Lower | 34-78% Higher | nih.gov |
| Binding Potential (Bmax/KD) | Similar | nih.gov |
Comparison with Novel Fluorine-18 Labeled 5-HT2A Antagonists (e.g., [¹⁸F]MH.MZ)
The quest for improved 5-HT2A receptor radiotracers has led to the development of novel compounds such as [¹⁸F]MH.MZ, an analogue of MDL 100907.
[¹⁸F]MH.MZ was developed to combine the high selectivity of MDL 100907 with the favorable half-life of Fluorine-18. nih.gov Preclinical studies identified it as a promising PET imaging agent for quantifying cerebral 5-HT2A receptors, displaying a very similar selectivity profile to [¹¹C]MDL 100907. nih.govpositronmed.cl
A direct comparison between [¹⁸F]MH.MZ and [¹⁸F]altanserin in pigs revealed important differences in their metabolic profiles. nih.gov [¹⁸F]MH.MZ showed a fast and reproducible metabolism that resulted in only hydrophilic radiometabolites. nih.gov In contrast, [¹⁸F]altanserin produced lipophilic radiometabolites, which can complicate image analysis. nih.gov
In terms of kinetics, [¹⁸F]MH.MZ displays slow kinetics in high-binding regions. nih.gov This has led to the suggestion that [¹⁸F]MH.MZ may be a more appropriate tracer for low-binding areas where its kinetics would be faster, while [¹⁸F]altanserin remains a suitable tracer for high-binding regions. nih.govsemanticscholar.org In human studies, (R)-[¹⁸F]MH.MZ has been shown to be a suitable PET tracer to image and quantify the 5-HT2A receptor system, with the potential to provide faster and more precise outcome measures compared to [¹¹C]MDL 100907. nih.govpositronmed.cluss.cl
| Feature | [¹⁸F]altanserin | [¹⁸F]MH.MZ |
|---|---|---|
| Metabolites | Lipophilic | Hydrophilic |
| Kinetics in High-Binding Regions | Suitable | Slow |
| Suggested Use | High-binding regions | Low-binding regions |
| Selectivity Profile | Good (some 5-HT2C affinity) | Very high (similar to MDL 100907) |
Contextual Comparisons with Other Serotonin System Tracers (e.g., 5-HT1A, SERT)
The 5-HT1A receptor is the main inhibitory serotonin receptor, located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically, while the 5-HT2A receptor is primarily a postsynaptic excitatory receptor. The SERT, located presynaptically, is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Imaging these different targets provides complementary information on the pre- and postsynaptic elements of the serotonergic network.
Comparative Studies with SERT Tracers
Direct comparative studies in the same individuals have been conducted to investigate the relationship between the postsynaptic 5-HT2A receptor, measured with [¹⁸F]altanserin, and the presynaptic serotonin transporter (SERT), often measured with [¹¹C]DASB. These studies help to elucidate whether the expression of presynaptic and postsynaptic markers of the serotonin system are correlated.
In a study involving 56 healthy individuals, researchers found a significant inverted U-shaped relationship between cortical 5-HT2A receptor binding and both cortical and subcortical SERT binding. nih.govjneurosci.org This suggests a complex, nonlinear regulatory link between the presynaptic reuptake mechanism and the expression of this key postsynaptic receptor. The study demonstrated a high degree of covariation in the regional brain density of both [¹¹C]DASB and [¹⁸F]altanserin, particularly for [¹⁸F]altanserin across cortical regions. nih.govjneurosci.org
Another study compared [¹⁸F]altanserin and [¹¹C]DASB PET scans in patients with early Alzheimer's disease and healthy, age-matched controls. nih.govregionh.dk The findings revealed that while the binding of [¹⁸F]altanserin to 5-HT2A receptors was markedly reduced in the patient group (by 28%-39%), the reduction in [¹¹C]DASB binding to SERT was less prominent and mostly insignificant, except in the mesial temporal cortex. nih.gov This suggests that the loss of postsynaptic 5-HT2A receptors is a more pronounced feature of early Alzheimer's disease than the loss of presynaptic serotonergic projections, highlighting how different components of the serotonin system can be differentially affected by neuropathology. nih.gov
Preclinical research in animal models has also utilized this multi-tracer approach. In a rat model of depression induced by chronic corticosterone (B1669441) administration, PET imaging was performed with tracers for 5-HT1A receptors ([¹⁸F]MPPF), 5-HT2A receptors ([¹⁸F]altanserin), and SERT ([¹¹C]DASB). researchgate.net The study found that the depression model resulted in significantly increased [¹⁸F]altanserin binding in most cortical regions, while no significant differences in [¹¹C]DASB binding were detected. researchgate.net This again demonstrates that presynaptic and postsynaptic markers can show distinct and even opposing changes in response to pathological states.
| Tracer | Target | Key Comparative Finding with [¹⁸F]altanserin | Study Population |
|---|---|---|---|
| [¹¹C]DASB | Serotonin Transporter (SERT) | Inverted U-shaped relationship between cortical 5-HT2A receptor and SERT binding. nih.govjneurosci.org | Healthy Volunteers nih.govjneurosci.org |
| [¹¹C]DASB | Serotonin Transporter (SERT) | In early Alzheimer's, 5-HT2A receptor loss (28-39%) exceeds SERT loss, which was mostly insignificant. nih.gov | Alzheimer's Patients & Healthy Controls nih.gov |
| [¹¹C]DASB | Serotonin Transporter (SERT) | In a rat depression model, cortical 5-HT2A binding increased while SERT binding was unchanged. researchgate.net | Rat Model researchgate.net |
Comparative Context with 5-HT1A Tracers
Comparing 5-HT2A receptor binding with 5-HT1A receptor availability provides insights into the balance between excitatory and inhibitory serotonergic signaling. The most commonly used PET tracer for 5-HT1A receptors is [¹¹C]WAY-100635 and its analogues.
The aforementioned preclinical study in a rat depression model also included the 5-HT1A tracer [¹⁸F]MPPF. researchgate.net In contrast to the increased [¹⁸F]altanserin (5-HT2A) binding, the study found a significant decrease in the binding of [¹⁸F]MPPF (5-HT1A) in the medial prefrontal and anterior cingulate cortices. researchgate.net This opposing regulation of 5-HT1A and 5-HT2A receptors underscores their different roles and regulatory mechanisms within the serotonin system and in the pathophysiology of depression.
Human studies have also explored both receptor types, though often in separate cohorts or meta-analyses. A comprehensive meta-analysis of PET and SPECT imaging studies investigated the effects of normal aging on 5-HT1A receptors, 5-HT2A receptors, and SERT. The results showed a significantly larger age-related decline in 5-HT2A receptors compared to 5-HT1A receptors. biorxiv.org This differential effect of aging suggests that the balance between these two receptor systems shifts across the lifespan, which may contribute to age-related changes in cognition and mood. biorxiv.org
| Serotonin System Target | Primary PET Tracer(s) Mentioned | Average Age-Related Decline (Correlation Coefficient, r) | Magnitude of Effect |
|---|---|---|---|
| 5-HT2A Receptor | [¹⁸F]altanserin | -0.71 biorxiv.org | Large |
| Serotonin Transporter (SERT) | [¹¹C]DASB | -0.47 biorxiv.org | Moderate |
| 5-HT1A Receptor | [¹¹C]WAY-100635 | -0.25 biorxiv.org | Small |
By using [¹⁸F]altanserin in conjunction with tracers for SERT and 5-HT1A receptors, researchers can construct a more detailed model of serotonergic function and dysfunction. These multi-tracer studies are invaluable for understanding how different elements of this complex neurotransmitter system interact, how they are differentially affected by aging and disease, and how they might be targeted for therapeutic intervention.
Research Applications and Methodological Advancements
Investigating 5-HT2A Receptor Changes in Animal Models of Neurological and Psychiatric Conditions
Animal models are indispensable for elucidating the molecular underpinnings of complex brain disorders. [¹⁸F]altanserin PET serves as a powerful tool to longitudinally and non-invasively assess changes in 5-HT2A receptor density and distribution in these models.
The 5-HT2A receptor is implicated in the neurobiology of drug addiction and impulsivity. nih.gov Preclinical research suggests that dysregulation of the cortical 5-HT2A receptor system can contribute to maladaptive behaviors such as aberrant impulsivity and heightened reactivity to drug-associated cues. The serotonin (B10506) system, through its interaction with the dopamine (B1211576) system, plays a significant role in the abuse-related effects of stimulants like cocaine. Specifically, the 5-HT2A and 5-HT2C receptors are key candidates for mediating serotonin's influence on cocaine abuse and on traits like impulsivity that contribute to the development of substance use disorders. nih.gov
Given this context, the ability to quantify 5-HT2A receptor availability in vivo using [¹⁸F]altanserin PET is of significant interest for studying rodent models of drug addiction and impulsivity. nih.gov Such studies can provide valuable insights into the neuroadaptive changes in the serotonin system that occur throughout the course of addiction and may help in the development of novel therapeutic interventions. While direct [¹⁸F]altanserin PET studies in animal models of cocaine addiction are an emerging area of investigation, the established role of 5-HT2A receptors in these conditions underscores the potential of this imaging technique to advance our understanding.
Chronic stress and dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis are known to be involved in the pathophysiology of major depressive disorder (MDD). The chronic corticosterone (B1669441) (CORT) rodent model, which mimics the effects of chronic stress by inducing sustained high levels of corticosterone, is a widely used paradigm to study depression-like behaviors and associated neurochemical alterations.
A study utilizing [¹⁸F]altanserin PET in a chronic CORT depression model in male Long-Evans rats revealed significant changes in 5-HT2A receptor availability. Following three weeks of CORT administration, which successfully induced depression-like behavior and elevated plasma corticosterone levels, PET imaging showed a significant increase in the binding potential (BPND) of [¹⁸F]altanserin in most cortical regions of interest. This suggests an upregulation of 5-HT2A receptors in response to chronic hypercortisolemia. These findings highlight the intricate relationship between the HPA axis and the serotonergic system in the context of depression.
| Brain Region | Change in [¹⁸F]altanserin Binding Potential (BPND) in CORT Model vs. Control | Significance (p-value) |
|---|---|---|
| Anterior Cingulate Cortex | No significant change | - |
| Other Cortical Regions | Significantly Increased | < 0.05 |
Methodological Improvements in PET Imaging with Fluorine-18 (B77423) Altanserin (B1665730)
The quantitative accuracy of PET imaging is contingent on addressing several methodological challenges, from the metabolic fate of the radiotracer to the influence of physiological transport mechanisms.
The in vivo metabolism of a PET radiotracer can produce radiometabolites that may cross the blood-brain barrier and contribute to the measured signal, thereby complicating the quantification of specific receptor binding. In human and baboon studies, [¹⁸F]altanserin is known to produce lipophilic radiometabolites.
However, a significant advantage of using [¹⁸F]altanserin in rodent models is the difference in its metabolic profile. Studies in albino rats have shown that, unlike in humans, no lipophilic metabolites are formed; the brain's radioactivity is derived solely from the parent compound. nih.gov Similarly, a study in dogs found only moderate metabolism of [¹⁸F]altanserin with negligible formation of lipophilic, blood-brain barrier-penetrating metabolites. nih.gov This absence of confounding radiometabolites in the brain of these animal models simplifies the kinetic analysis and enhances the accuracy of 5-HT2A receptor quantification, as the PET signal can be more directly attributed to the binding of the parent radioligand to its target. nih.govnih.gov
P-glycoprotein (P-gp) is an efflux transporter located at the blood-brain barrier that actively pumps a wide range of substrates out of the brain. [¹⁸F]altanserin has been identified as a substrate for P-gp in rats, which can limit its brain uptake and potentially confound the interpretation of PET data, especially if P-gp expression is altered by a pathological condition or experimental manipulation.
One strategy to mitigate the influence of P-gp is the co-administration of a P-gp inhibitor. A study in Sprague-Dawley rats investigated the use of cyclosporine A (CsA), a multidrug transporter inhibitor, to enhance the cerebral uptake of [¹⁸F]altanserin. The results showed that CsA administration led to a two- to threefold increase in [¹⁸F]altanserin uptake in various brain regions. However, this increased uptake did not improve the reliability of non-invasive binding potential (BPND) estimation. This was likely due to the heterogeneous distribution of P-gp in the rat brain and an incomplete blockade of the transporter in the cerebellum, which is used as a reference region in many analyses. This finding underscores that while P-gp inhibition can increase tracer delivery, it may also complicate quantitative modeling, and its effects must be carefully evaluated in the context of the specific experimental design.
Future Directions in Fluorine 18 Altanserin Research
Development of Next-Generation Fluorine-18 (B77423) Labeled Radiotracers
While [¹⁸F]altanserin has been a valuable tool, the development of next-generation radiotracers for the 5-HT₂ₐ receptor is a major focus of future research. nih.gov The primary goals are to develop tracers with improved pharmacokinetic profiles, higher selectivity, and greater sensitivity to changes in endogenous serotonin (B10506) levels.
One of the limitations of [¹⁸F]altanserin is the in vivo formation of lipophilic radiolabeled metabolites that can cross the blood-brain barrier, which complicates kinetic modeling. psychiatryonline.orgnih.gov This has spurred the development of tracers with improved metabolic stability. For instance, deuteration of the altanserin (B1665730) structure to create [¹⁸F]deuteroaltanserin was explored to alter its metabolic profile. nih.gov
Researchers are also investigating entirely new chemical scaffolds to move beyond the ketanserin-derivative structure of altanserin. nih.gov The aim is to identify compounds with higher affinity and selectivity for the 5-HT₂ₐ receptor over other serotonin receptor subtypes and other neurotransmitter receptors. nih.govnih.gov An ideal next-generation tracer would also exhibit faster kinetics, allowing for shorter scan times and reduced radiation exposure for patients.
Furthermore, there is a growing interest in developing agonist radioligands for the 5-HT₂ₐ receptor. researchgate.net While antagonist tracers like [¹⁸F]altanserin measure receptor density, agonist tracers may provide a more functional measure of the serotonergic system, potentially being more sensitive to changes in endogenous serotonin levels. researchgate.net An example of such a tracer is [¹¹C]Cimbi-36, although it is labeled with carbon-11, its development highlights the trend towards functional imaging. researchgate.netmdpi.com The development of a fluorine-18 labeled agonist with favorable properties remains a key objective.
Table 1: Comparison of Selected 5-HT₂ₐ Receptor PET Radiotracers
| Radiotracer | Type | Radionuclide | Key Characteristics |
|---|---|---|---|
| [¹⁸F]Altanserin | Antagonist | Fluorine-18 | High affinity and selectivity, but lipophilic metabolites complicate kinetic modeling. nih.gov |
| [¹⁸F]Setoperone | Antagonist | Fluorine-18 | One of the reference radioligands for 5-HT₂ₐ receptors. nih.gov |
| [¹¹C]MDL 100907 | Antagonist | Carbon-11 | Used for quantification of 5-HT₂ₐ receptor binding. nih.gov |
| [¹¹C]Cimbi-36 | Agonist | Carbon-11 | A selective 5-HT₂ₐ receptor agonist, may provide more functional information. researchgate.netmdpi.com |
Exploration of Novel Radiochemistry Approaches
Advances in radiochemistry are crucial for the efficient and reliable production of [¹⁸F]altanserin and future fluorine-18 labeled radiotracers. nih.gov A significant area of development is the move towards more automated and microfluidic synthesis methods. openmedscience.comnih.gov These approaches offer numerous advantages over traditional methods, including improved reproducibility, higher radiochemical yields, reduced synthesis times, and enhanced safety by minimizing operator radiation exposure. openmedscience.com
Researchers are continuously exploring novel labeling strategies to introduce fluorine-18 into complex molecules more efficiently. umich.edufrontiersin.org This includes the development of new prosthetic groups and bifunctional labeling agents that can be attached to a precursor molecule in the final step of the synthesis. mdpi.com The "building block" or "modular" approach, where a small, fluorine-18 labeled molecule is synthesized and then coupled to a larger molecule, is also gaining traction. researchgate.net
The use of novel reagents and catalysts is another promising avenue. For example, the development of diaryliodonium salts as precursors for aromatic nucleophilic substitution has provided a more efficient way to introduce fluorine-18 into aromatic rings. nih.govacs.org Additionally, advancements in copper-mediated radiofluorination and the use of silicon-fluoride acceptor (SiFA) chemistry are expanding the toolkit for radiochemists. frontiersin.orgyoutube.com These methods can often be performed under milder reaction conditions, which is beneficial for sensitive precursor molecules. umich.edu
The table below summarizes some of the key parameters that have been optimized for the microfluidic synthesis of [¹⁸F]altanserin.
Table 2: Optimized Parameters for Microfluidic Synthesis of [¹⁸F]altanserin
| Parameter | Optimized Value |
|---|---|
| Precursor Concentration | 2 mg/mL |
| Reaction Temperature | 220°C |
| Bolus Flow Rate | 10-20 µL/min (overall) |
| Radiochemical Incorporation Yield | 53.7 ± 7.9% |
Data from Ungersboeck et al. (2012) nih.gov
Refinement of Kinetic Modeling and Data Analysis for Enhanced Accuracy
Accurate quantification of 5-HT₂ₐ receptor density from [¹⁸F]altanserin PET scans relies on sophisticated kinetic modeling. upenn.edu A significant challenge in [¹⁸F]altanserin studies is the presence of radiolabeled metabolites that can enter the brain, potentially confounding the PET signal. nih.govresearchgate.net Future research will continue to focus on refining kinetic models to better account for these metabolites, thereby improving the accuracy of receptor quantification.
One approach to address the metabolite issue is the use of reference tissue models. nih.gov These models use a brain region devoid of 5-HT₂ₐ receptors, such as the cerebellum, as a reference to estimate the non-specific binding component of the PET signal. nih.govnih.gov This avoids the need for invasive arterial blood sampling to measure the arterial input function. nih.gov Studies have shown a high correlation between reference tissue models and the more complex two-tissue compartment (2-TC) model for [¹⁸F]altanserin, supporting their use. nih.govnih.gov
Further refinement of these models involves developing more sophisticated algorithms and software for data analysis. This includes the development of methods for parametric imaging, which generate images of kinetic parameters (e.g., binding potential) on a voxel-by-voxel basis, providing more detailed spatial information about receptor distribution. upenn.edu
The validation of these kinetic models in different populations and disease states is also a critical area of future research. This will ensure that the models are robust and provide accurate and reliable measures of 5-HT₂ₐ receptor availability across a range of applications.
Table 3: Comparison of Kinetic Modeling Approaches for [¹⁸F]altanserin
| Model | Description | Advantages | Disadvantages |
|---|---|---|---|
| Two-Tissue Compartment (2-TC) Model | Describes the exchange of the radiotracer between plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment. nih.govnih.gov | Considered the "gold standard" for accuracy. nih.gov | Requires invasive arterial blood sampling. nih.gov |
| Reference Tissue Models (e.g., SRTM, Logan graphical analysis) | Uses a reference region (e.g., cerebellum) to estimate the input function, avoiding the need for blood sampling. nih.govnih.gov | Non-invasive. nih.gov | Relies on the assumption of a suitable reference region. |
| Equilibrium Modeling | Involves a constant infusion of the radiotracer to achieve a steady state between plasma and tissue concentrations. researchgate.net | Can overcome difficulties associated with lipophilic metabolites. researchgate.net | Requires a long infusion period. researchgate.net |
Expanding Preclinical Research to New Animal Models and Physiological Challenges
Preclinical research using animal models is essential for understanding the role of the 5-HT₂ₐ receptor in health and disease and for the development of new therapeutic agents. nih.gov While [¹⁸F]altanserin has been used in rodent and nonhuman primate studies, there is a growing interest in expanding its use to other animal models that may better recapitulate specific aspects of human diseases.
For example, the validation of [¹⁸F]altanserin PET imaging in dogs has opened up new avenues for studying behavioral disorders in this species, which could serve as a valuable model for human psychiatric conditions. nih.govnih.gov Similarly, the use of [¹⁸F]altanserin in rat models of neurological conditions like drug addiction and impulsivity is providing valuable insights into the underlying neurobiology of these disorders. nih.gov
Future preclinical research will likely involve the use of [¹⁸F]altanserin in genetically engineered animal models, such as knockout or transgenic mice, to investigate the specific role of the 5-HT₂ₐ receptor in various physiological and pathological processes. nih.gov Additionally, researchers are using [¹⁸F]altanserin in combination with pharmacological challenges to probe the dynamics of the serotonergic system. For instance, studies in nonhuman primates have used [¹¹C]MDL-100907, a similar 5-HT₂ₐ receptor radioligand, to examine the receptor occupancy of psychedelic drugs like psilocybin. nih.govnih.gov Such studies provide crucial information about the in vivo pharmacology of these compounds and can help guide the development of new treatments for psychiatric disorders.
The use of multimodal imaging techniques, such as simultaneous PET-MRI, is also a promising future direction. nih.govnih.gov This approach allows for the simultaneous assessment of receptor occupancy with PET and changes in brain function and connectivity with fMRI, providing a more comprehensive understanding of the effects of drugs that target the 5-HT₂ₐ receptor. nih.govnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
